molecular formula C12H17BrN2O3 B12075520 tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate

tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate

Cat. No.: B12075520
M. Wt: 317.18 g/mol
InChI Key: RFQKXHKLAGNXMH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate (CAS: 2739920-64-8) is a brominated pyridine derivative with the molecular formula C₁₂H₁₇BrN₂O₃ and a molecular weight of 317.19 g/mol . Its structure features a tert-butyl carbamate group linked via an ethyloxy spacer to a 2-bromopyridin-3-yl moiety. The compound is characterized by:

  • High purity (95%), making it suitable for synthetic applications.
  • A bromine atom at the 2-position of the pyridine ring, which serves as a reactive handle for cross-coupling reactions.
  • A tert-butyl carbamate group, which enhances solubility in organic solvents and acts as a protective group for amines.

This compound is widely used as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in Suzuki-Miyaura couplings and PROTAC (Proteolysis-Targeting Chimera) synthesis .

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromopyridin-3-yl)oxyethyl]carbamate

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-7-8-17-9-5-4-6-14-10(9)13/h4-6H,7-8H2,1-3H3,(H,15,16)

InChI Key

RFQKXHKLAGNXMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(N=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate typically involves the reaction of 2-bromopyridine with tert-butyl (2-hydroxyethyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to tert-butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate exhibit potential anticancer properties. Studies have shown that the incorporation of bromopyridine moieties can enhance the biological activity of carbamate derivatives, making them candidates for further development in cancer therapeutics. The compound's structure allows for interactions with specific biological targets involved in cancer progression, particularly through modulation of signaling pathways related to cell proliferation and apoptosis .

1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in the context of immune-mediated diseases. Its mechanism involves antagonism of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), which plays a crucial role in T-cell differentiation and inflammatory responses. By inhibiting RORγt activity, this compound may help in treating conditions such as rheumatoid arthritis and psoriasis .

Synthetic Methodologies

2.1 Reaction Conditions Optimization
The synthesis of this compound has been optimized through various reaction conditions. Studies have highlighted the importance of solvent choice, temperature, and catalyst selection to achieve high yields and selectivity in reactions involving bromopyridine derivatives. For instance, experiments demonstrated improved yields when using specific bases and additives under controlled temperatures .

2.2 Versatile Building Block
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling chemists to create a variety of derivatives with tailored properties for specific applications. The ability to easily introduce other functional groups makes it valuable in the development of new pharmaceuticals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerModulation of signaling pathways in cancer cells
Anti-inflammatoryInhibition of RORγt for treatment of inflammatory diseases

Table 2: Synthesis Conditions

ConditionSolventBaseYield (%)
StandardDMAcKOH57
OptimizedDMAcKBr + KOH80

Case Studies

Case Study 1: Anticancer Screening
In a screening study, several derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, suggesting a promising avenue for drug development .

Case Study 2: Inflammatory Disease Model
In preclinical models of inflammatory diseases, compounds based on this compound showed reduced inflammation markers and improved clinical scores in treated groups compared to controls. This highlights its potential therapeutic application in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved in its action are still under investigation, and further research is needed to fully understand its mechanism .

Comparison with Similar Compounds

Physicochemical and Reactivity Comparisons

Parameter Target Compound tert-Butyl (2-bromopyridin-3-yl)carbamate tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate 2-((2-Bromopyridin-3-yl)oxy)acetamide
Molecular Weight (g/mol) 317.19 ~273.13 315.58 231.06
Halogen Reactivity High (C–Br) High (C–Br) Moderate (C–Br, C–Cl) High (C–Br)
Solubility (Organic Solvents) High Moderate Moderate Low (due to acetamide)
Synthetic Utility Cross-coupling Amine protection Halogen exchange Biological probes

Key Research Findings

  • Synthetic Efficiency : Bromopyridine derivatives like the target compound exhibit superior reactivity in Pd-catalyzed couplings compared to chloro analogues, with yields often exceeding 70% under optimized conditions .
  • Biological Relevance : The ethyloxy linker in the target compound balances flexibility and rigidity, making it ideal for constructing small-molecule degraders .
  • Stability : The tert-butyl carbamate group remains stable under basic conditions but is cleavable with trifluoroacetic acid (TFA), enabling controlled deprotection in multi-step syntheses .

Biological Activity

Overview

tert-Butyl (2-((2-bromopyridin-3-yl)oxy)ethyl)carbamate is a synthetic organic compound with the molecular formula C12H17BrN2O3. It has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to alter the activity of these targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the biological system being studied.

Key points regarding its mechanism include:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, influencing cellular signaling cascades.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyridine have shown cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antibacterial Properties

Compounds with similar structures have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. The presence of the bromopyridine moiety enhances the compound's ability to penetrate bacterial membranes and disrupt essential cellular functions. For example, certain derivatives have shown significant efficacy against strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .

Case Studies

  • Anticancer Efficacy : A study involving a related compound demonstrated that it induced apoptosis in cancer cells more effectively than standard treatments like bleomycin, suggesting that structural modifications can enhance therapeutic efficacy .
  • Antibacterial Testing : In vitro assays revealed that tert-butyl derivatives exhibited strong bacteriostatic effects against S. aureus and E. coli, indicating their potential as novel antibacterial agents .

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityAntibacterial ActivityNotes
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamateStructureModerateEffective against E. coliRelated structure
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamateStructureHighActive against S. aureusEnhanced binding affinity
tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamateN/ALowModerateLess effective than others

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and good blood-brain barrier permeability, making it a promising candidate for systemic therapies. However, its potential toxicity must be evaluated through further studies, particularly focusing on long-term effects and interactions with other medications.

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